molecular formula C10H13NO2 B1594052 Propyl N-phenylcarbamate CAS No. 5532-90-1

Propyl N-phenylcarbamate

Cat. No.: B1594052
CAS No.: 5532-90-1
M. Wt: 179.22 g/mol
InChI Key: QDZXCXBFZLLQFT-UHFFFAOYSA-N
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Description

Propyl N-phenylcarbamate, also known as propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2. It is a carbamate ester derived from the reaction of phenyl isocyanate and propanol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with propanol in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired carbamate ester. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene-free processes to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with phenylamine in the presence of a catalyst. This method is advantageous due to its high yield and minimal by-products .

Chemical Reactions Analysis

Hydrolysis and Stability

Hydrolysis pathways depend on pH and catalysts:

Table 2: Hydrolysis Conditions and Products

ConditionCatalyst/AgentProductRate Constant (k)Reference
Acidic (HCl, 4N)Heat (reflux)p-Hydroxyphenylcarbamate0.12 h⁻¹
Basic (NaOH)TBAF (tetrabutylammonium fluoride)Phenylurea derivatives0.08 h⁻¹
Enzymatic (rat liver)SulfotransferasesSulfated metabolitesN/A
  • Acidic hydrolysis : Cleavage of the carbamate bond yields phenol derivatives, as observed in metabolic studies .

  • TBAF-mediated deprotection : Converts primary amine carbamates to ureas, while secondary amines remain stable .

Thermal Decomposition

This compound decomposes under heat to form isocyanates, critical for polyurethane production:

Table 3: Thermal Decomposition Data

CatalystTemperature (°C)Time (h)Isocyanate Yield (%)Reference
ZnO2400.597.0
Fe₂O₃2303.083.0
None2601.063.3
  • Catalytic role : Metal oxides like ZnO enhance selectivity and yield by lowering activation energy .

  • By-products : Elevated temperatures (>200°C) may generate polymethylene polyphenyl carbamates .

Chemoselective Reactivity

This compound exhibits unique reactivity in multicomponent systems:

Key Findings :

  • Urea formation : Reacts with primary amines (e.g., benzylamine) to form dissymmetric ureas under mild conditions .

  • Rotamer stability : NMR studies reveal restricted rotation in N,N-disubstituted derivatives, enabling applications as molecular tags .

Mechanistic Insight :

  • Nucleophilic attack by amines at the carbonyl group, followed by carbamate bond cleavage .

Biological and Metabolic Reactions

In biological systems, this compound undergoes:

  • Microtubule disruption : Analogous to isothis compound (IPC), it inhibits microtubule assembly in plant cells .

  • Sulfation : Liver enzymes convert it to sulfated metabolites, enhancing excretion .

Scientific Research Applications

Chemistry

In the realm of chemistry, Propyl N-phenylcarbamate serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

  • Oxidation : Converts to corresponding carbamates and ureas.
  • Reduction : Transforms into amines.
  • Substitution : The phenyl group can undergo electrophilic substitution reactions.
Reaction TypeMajor Products FormedCommon Reagents
OxidationCarbamates, UreasHydrogen peroxide, Potassium permanganate
ReductionAminesLithium aluminum hydride
SubstitutionSubstituted CarbamatesBromine, Chlorine

Biology

Research has identified this compound's potential as a selective herbicide. Studies indicate that it effectively controls weedy grasses and broadleaf species by disrupting microtubule organization in plant cells. For instance, research on Nicotiana sylvestris demonstrated that this compound does not depolymerize microtubules but damages microtubule organizing centers (MTOCs), leading to abnormal cell division spindles .

Medicine

The compound has also been explored for its potential contraceptive effects due to its influence on meiotic maturation in oocytes. A study indicated that exposure to this compound could disrupt meiotic spindle formation in mouse oocytes, which may have implications for reproductive health research .

Industrial Applications

In industrial contexts, this compound is utilized in producing polymers and materials with tailored properties. It contributes to creating materials that exhibit high thermal stability and biodegradability, making it valuable in developing sustainable materials.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound revealed its effectiveness against quackgrass rhizomes. The research demonstrated that specific application rates resulted in significant destruction of rhizomes, showcasing its potential as a selective herbicide .

Case Study 2: Oocyte Maturation

In a controlled laboratory setting, researchers exposed ovulated mouse oocytes to this compound to observe meiotic spindle disruption. The results indicated that treatment led to the extrusion of polar bodies and the formation of androgenetic haploid embryos, providing insights into reproductive biology and potential contraceptive applications .

Mechanism of Action

The mechanism of action of propyl N-phenylcarbamate involves its interaction with cellular components. In plants, it disrupts the mitotic spindle, leading to blocked metaphases and multinucleate cells. This disruption is similar to the effects of colchicine, a known mitotic inhibitor . The compound’s herbicidal activity is attributed to its ability to interfere with cell division, ultimately inhibiting plant growth .

Comparison with Similar Compounds

Biological Activity

Propyl N-phenylcarbamate, also known as isothis compound (IPC), is a compound that has garnered attention for its biological activities, particularly in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the carbamate family, characterized by its phenyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of this compound primarily involves its effects on microtubules and microtubule-organizing centers (MTOCs) in plant cells. Research indicates that IPC does not depolymerize microtubules but instead causes significant damage to MTOCs, leading to fragmentation and abnormal spindle formation during cell division. This was demonstrated in studies involving Nicotiana sylvestris , where IPC treatment resulted in observable morphological changes in mitotic structures .

Biological Activity Overview

Activity Description References
Fungicidal Activity Strong selective fungicidal effects against various fungi resistant to other treatments.
Microtubule Disruption Causes MTOC damage without depolymerizing plant microtubules, affecting cell division.
Toxicological Effects Metabolism studies indicate potential toxicity and metabolic pathways in mammals.
Reproductive Effects Impacts on oocyte maturation and meiotic spindle formation in animal models.

Case Studies

  • Effects on Plant Cells
    • A study conducted on Nicotiana sylvestris revealed that IPC treatment at a concentration of 30 μM led to significant MTOC fragmentation and abnormal spindle formation. The results indicated that IPC could be detrimental to plant cell division processes, particularly in species sensitive to its action .
  • Metabolic Pathways in Mammals
    • Research focusing on the metabolism of IPC in rats identified hydroxylation at the para position of the aromatic ring as a key metabolic pathway. This study highlighted the compound's relatively non-persistent nature but raised concerns regarding safe residue limits in food products .
  • Reproductive Toxicology
    • Investigations into the effects of IPC on mouse oocytes demonstrated its influence on meiotic spindle dynamics, suggesting potential implications for reproductive health and developmental biology .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Propyl N-phenylcarbamate with high purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution between phenyl isocyanate and propanol under anhydrous conditions. Key parameters include:

  • Temperature control (0–5°C) to minimize side reactions like oligomerization.

  • Use of a catalyst such as triethylamine to enhance reactivity .

  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

    Data Table : Example Reaction Conditions

    ParameterOptimal Range
    Temperature0–5°C
    CatalystTriethylamine (1 eq)
    SolventDry dichloromethane
    Reaction Time4–6 hours

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include:
  • δ 0.9–1.1 ppm (triplet, propyl CH3), δ 3.3–3.5 ppm (quartet, propyl CH2 adjacent to oxygen), and δ 7.2–7.5 ppm (multiplet, aromatic protons). Use CDCl3 as a solvent and tetramethylsilane as an internal standard .
  • 13C NMR : Confirm the carbamate carbonyl signal at ~155 ppm and aromatic carbons between 120–140 ppm .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (M+H)+ at m/z 194 and fragmentation patterns consistent with carbamate cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the electronic structure and identify reactive sites.
  • Compare activation energies for carbamate bond cleavage under acidic vs. basic conditions to predict stability in catalytic environments.
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in reported toxicity data for carbamate derivatives?

  • Methodological Answer :

  • Conduct meta-analysis of existing studies, focusing on variables like exposure duration, species-specific responses, and assay sensitivity.
  • For acute toxicity, apply the Acute Exposure Guideline Level (AEGL) framework (used for chloroformates in ), but note that this compound lacks sufficient AEGL data, necessitating cross-comparison with structurally similar carbamates .
  • Use in vitro assays (e.g., hepatocyte viability tests) to supplement in vivo data and reduce variability .

Q. What strategies ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer :

  • Adhere to NIH preclinical guidelines for reporting experimental details, including solvent batch numbers, humidity controls, and equipment calibration .
  • Implement a shared protocol repository with step-by-step video demonstrations for critical steps (e.g., anhydrous condition setup).
  • Use round-robin testing to identify lab-specific variables (e.g., stirring rate effects on yield) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for this compound in CO2 activation?

  • Methodological Answer :

  • Discrepancies often arise from differences in:

  • Catalyst loading (e.g., 1 mol% vs. 5 mol% metal complexes).

  • Solvent polarity (aprotic vs. protic solvents alter transition-state stability).

  • Resolve contradictions by conducting sensitivity analysis using Design of Experiments (DoE) to isolate influential variables .

    Data Table : Example Catalytic Efficiency Variables

    VariableImpact on Efficiency
    Solvent (DMF vs. THF)DMF increases polarity, enhancing nucleophilicity
    Temperature>60°C accelerates decomposition
    CO2 PressureOptimal at 2–3 bar

Q. Safety and Handling

Q. What protocols mitigate risks when handling this compound in aqueous environments?

  • Methodological Answer :

  • Store in airtight containers under nitrogen to prevent hydrolysis.
  • Use personal protective equipment (PPE) including nitrile gloves and fume hoods during weighing.
  • Monitor for carbamate degradation products (e.g., aniline) using GC-MS quarterly .

Properties

IUPAC Name

propyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZXCXBFZLLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203884
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-90-1
Record name Propyl N-phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl phenylcarbamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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